2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPPKRXIAURYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through various synthetic routes. Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the reaction, resulting in higher yields and shorter reaction times . Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogens, acids, or bases as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the stereoisomeric form of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylbenzofuran: Lacks the dihydro structure and carboxylic acid group.
2,3-dihydrobenzofuran: Lacks the methyl groups and carboxylic acid group.
5-carboxybenzofuran: Lacks the methyl groups and dihydro structure.
Uniqueness
2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is unique due to its specific combination of functional groups and stereoisomeric forms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS Number: 103988-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- Structure : The compound features a benzofuran ring system with carboxylic acid functionality, which is significant for its biological interactions.
Pharmacological Effects
Research has indicated that this compound exhibits various pharmacological properties:
- Antinociceptive Activity : This compound has been studied for its effects on pain relief. In rodent models, it demonstrated significant antinociceptive effects, suggesting potential applications in pain management therapies .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. Its mechanism appears to involve the modulation of inflammatory mediators, although specific pathways remain to be fully elucidated .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been associated with the inhibition of germ and cancer cell respiration, indicating potential as an anticancer agent .
- Neuroprotective Effects : In models of neuropathic pain, derivatives of benzofuran compounds have been shown to interact with cannabinoid receptors (CB2), which may provide insights into neuroprotection and pain relief .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Interaction : The compound can bind to cannabinoid receptors, particularly CB2, exerting analgesic effects without significant psychoactive properties associated with CB1 receptor activation .
- Enzyme Inhibition : The carboxylic acid group may facilitate interactions with enzymes involved in inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid?
The synthesis typically involves cyclization and functionalization of benzofuran precursors. For example:
- Cyclization : Use n-BuLi in THF at −78 °C to deprotonate intermediates, followed by electrophilic quenching (e.g., aldehydes or brominated reagents) to form the dihydrobenzofuran core .
- Carboxylic Acid Introduction : Hydrolysis of ester precursors (e.g., methyl esters) under reflux with HBr/H₂O or LiAlH₄ reduction, followed by oxidation steps .
- Purification : Column chromatography (silica gel) or recrystallization from CHCl₃/acetone mixtures is recommended for isolating pure crystals .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Key methods include:
- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., methyl groups at C2/C3 and carboxylic acid at C5). For example, methyl protons appear as singlets near δ 1.2–1.5 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .
- HRESIMS : Confirm molecular weight (e.g., calculated for : 192.08) and isotopic patterns .
- IR Spectroscopy : Identify carbonyl stretches (1680–1700 cm) and hydroxyl groups (broad peaks ~3000 cm) .
Q. What are the key physicochemical properties of this compound?
- Molecular Weight : 192.08 g/mol (calculated for ) .
- Melting Point : Analogous dihydrobenzofuran derivatives (e.g., 5-acetyl analogs) melt between 149–150 °C .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water .
Advanced Research Questions
Q. How to address low yields in the cyclization step during synthesis?
- Optimize Reaction Conditions : Use low-temperature (−78 °C) lithiation with n-BuLi to minimize side reactions. Increase electrophile stoichiometry (e.g., 1.2–1.5 equivalents) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or chiral ligands (e.g., BINAP) for asymmetric cyclization .
- Byproduct Analysis : Employ LC-MS to identify intermediates and adjust quenching protocols (e.g., slow addition of aldehydes) .
Q. How to resolve discrepancies in NMR data when synthesizing derivatives?
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; carboxylic acid protons may exchange in DMSO, broadening signals .
- Dynamic Effects : For diastereomers, use NOESY to confirm spatial arrangements (e.g., methyl group orientations) .
- Reference Standards : Cross-check with structurally validated analogs (e.g., Quadricinctafuran A/B) .
Q. What are the strategies for modifying the dihydrobenzofuran core to enhance bioactivity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., sulfonyl or halogen) at C5/C7 to modulate electronic properties .
- Chiral Centers : Synthesize enantiopure derivatives (e.g., (2R)-configured analogs) using chiral auxiliaries or asymmetric catalysis .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl or ethyl esters) to improve membrane permeability .
Q. How to isolate and characterize minor impurities in the compound?
- HPLC-PDA/MS : Use reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor UV absorption at 254 nm .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted intermediates) to identify overlapping signals .
- Theoretical Modeling : Compare experimental NMR shifts with DFT-calculated values to assign ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
